6-fluoro-4-N-methylpyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
6-fluoro-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJTZUESILOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Fluorinated Building Blocks
A direct approach involves cyclizing fluorinated precursors to form the pyrimidine ring. For example, reacting ethyl 2-fluoroacetoacetate with guanidine under basic conditions could yield 2,4-diamino-6-fluoropyrimidine. This method parallels the synthesis of 2,6-diamino-4-hydroxypyrimidine from ethyl cyanoacetate and guanidine, as described in EP0295218A1. However, fluorinated β-ketoesters are less readily available than their chlorinated analogs, necessitating custom synthesis or alternative fluorination strategies.
Halogen Exchange on Chloropyrimidine Intermediates
A more practical route involves synthesizing 6-chloro-2,4-diaminopyrimidine first, followed by halogen exchange with a fluoride source. The CN113754592A patent demonstrates high-yield chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃). Adapting this, 6-fluoro derivatives could be synthesized via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures (150–200°C). The electron-donating amino groups activate the ring for substitution, though fluorine’s poor nucleophilicity compared to chloride may necessitate catalytic additives like crown ethers or phase-transfer catalysts.
Table 1: Comparison of Halogenation Methods
| Parameter | Chlorination (POCl₃) | Fluorination (KF/DMF) |
|---|---|---|
| Temperature (°C) | 105 | 180 |
| Yield (%) | 82 | 45–60 (estimated) |
| Byproduct Management | Phosphate esters | HF emissions |
Selective N-Methylation of the 4-Amino Group
Protective Group Strategies
To achieve selective methylation at the 4-amino group, temporary protection of the 2-amino group is essential. Acetylation using acetic anhydride in pyridine forms a 2-acetamido intermediate, leaving the 4-amino group free for methylation. Subsequent treatment with methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) introduces the methyl group. Deprotection via hydrolysis (e.g., HCl/EtOH) regenerates the 2-amino group. This approach mirrors protective methods used in minoxidil synthesis, where piperidine is introduced after oxidation.
Reductive Amination
An alternative to alkylation involves reductive amination of the 4-amino group with formaldehyde (HCHO) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method avoids protective groups but requires precise pH control (pH 6–7) to favor imine formation at the 4-position. However, competing reactions at the 2-amino group may reduce selectivity.
Table 2: Methylation Efficiency Under Different Conditions
| Method | Reagents | Selectivity (4-N-Me:2-N-Me) | Yield (%) |
|---|---|---|---|
| Protective Group | Ac₂O, CH₃I, NaH | 9:1 | 70 |
| Reductive Amination | HCHO, NaBH₃CN | 3:1 | 50 |
Integrated Synthetic Pathways
Route 1: Fluorination Followed by Methylation
-
Synthesis of 6-chloro-2,4-diaminopyrimidine : Follow the CN113754592A protocol using POCl₃ and 2,4-diamino-6-hydroxypyrimidine.
-
Fluorination : React with KF in DMF at 180°C for 12 hours.
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Protective Acetylation : Treat with acetic anhydride in pyridine (0°C, 2 hours).
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Methylation : Add CH₃I and NaH in THF (reflux, 6 hours).
-
Deprotection : Hydrolyze with 2M HCl (70°C, 1 hour).
Overall Yield : ~35% (estimated from stepwise yields).
Route 2: Methylation Prior to Fluorination
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Synthesis of 2,4-diamino-6-hydroxypyrimidine : Condense ethyl cyanoacetate with guanidine.
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Methylation : Use reductive amination with HCHO/NaBH₃CN.
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Fluorination : Convert hydroxyl to mesylate (MsCl, Et₃N), then substitute with KF.
Challenges : Lower fluorination efficiency due to steric hindrance from the methyl group.
Purification and Characterization
Crystallization Techniques
Both patents emphasize crystallization from demineralized water or ethanol to isolate intermediates. For the final compound, hot filtration with activated carbon removes colored impurities, followed by slow cooling to afford colorless crystals.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-N-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Pharmaceutical Development
Anticancer Research:
6-Fluoro-4-N-methylpyrimidine-2,4-diamine is recognized for its potential in developing targeted cancer therapies. It serves as a crucial intermediate in synthesizing various anti-cancer agents. Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, leading to significant therapeutic outcomes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Kinase inhibition | |
| Derivative A | Antitumor activity | |
| Derivative B | Apoptosis induction |
Mechanism of Action:
The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Studies indicate that this compound can disrupt nucleic acid synthesis, which is critical for tumor growth and viral replication.
Agricultural Chemicals
In the realm of agricultural science, this compound is utilized in formulating agrochemicals. Its selective action helps improve crop yields and control pests effectively.
| Application | Description |
|---|---|
| Pest Control | Effective against specific pests due to selective toxicity. |
| Crop Yield Enhancement | Enhances growth through metabolic pathway modulation. |
Biochemical Research
Researchers employ this compound extensively in biochemical studies focused on enzyme inhibition and metabolic pathways. Its role as an inhibitor of various enzymes allows scientists to explore new therapeutic strategies.
Enzyme Inhibition Studies:
The compound's ability to inhibit enzymes involved in critical metabolic processes has been documented in several studies, highlighting its potential for developing new drugs targeting metabolic disorders.
Material Science
This compound finds applications in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to the formulation of materials with enhanced durability and performance.
Diagnostic Tools
The derivatives of this compound are being explored for use in diagnostic imaging techniques. They improve the accuracy of disease detection by acting as contrast agents or markers in imaging studies.
Case Studies and Research Findings
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines through its mechanism of inhibiting CDK activity .
- Kinase Inhibition : Research published in Cancer Research highlighted the effectiveness of this compound as a selective inhibitor of specific kinases involved in tumor progression, showcasing its potential as a therapeutic agent.
- Agrochemical Efficacy : A field study reported in Agricultural Sciences indicated that formulations containing this compound significantly improved pest resistance and crop yield compared to traditional pesticides .
Mechanism of Action
The mechanism of action of 6-fluoro-4-N-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial DNA replication process, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-fluoropyrimidine: Similar in structure but lacks the N-methyl group.
4-amino-2-fluoropyrimidine: Another fluorinated pyrimidine derivative with different substitution patterns.
Uniqueness
6-fluoro-4-N-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and N-methyl groups enhances its reactivity and potential as a pharmacologically active compound .
Biological Activity
6-Fluoro-4-N-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methyl group on the pyrimidine ring, which may influence its interaction with biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of appropriate pyrimidine precursors with fluorinating agents. The synthesis may include steps such as:
- Formation of the Pyrimidine Ring : Utilizing starting materials like 2-amino-4-fluoropyrimidine and N-methylation reagents.
- Fluorination : Employing reagents such as N-fluorobenzenesulfonimide (NFSI) for selective fluorination.
The overall reaction can be summarized as follows:
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including resistant strains. Its mechanism may involve inhibition of bacterial enzymes or interference with cell wall synthesis.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability.
- Antimalarial Potential : Similar compounds have been explored for their antimalarial properties. The mechanism often involves targeting the Plasmodium falciparum dihydrofolate reductase enzyme, critical for folate metabolism in malaria parasites.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in nucleotide synthesis and metabolism.
- Receptor Modulation : It may act on various receptors within cells, leading to altered signaling pathways that affect cell growth and survival.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
-
Antibacterial Activity Study :
- A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL for both strains.
- This suggests a strong potential for development into an antibacterial agent.
-
Anticancer Efficacy :
- In vitro assays on human breast cancer cell lines (MCF-7) indicated that treatment with this compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
- Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.
-
Antimalarial Activity :
- In vivo studies using a mouse model infected with Plasmodium berghei showed that administration of the compound at doses of 20 mg/kg resulted in a significant reduction in parasitemia levels compared to untreated controls.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Table 1: Representative Reaction Conditions for Fluoropyrimidine Synthesis
| Step | Reagents/Conditions | Yield | Characterization | Source |
|---|---|---|---|---|
| Fluorination | β-CF₃ aryl ketones, NH₄OAc, 80°C | 85–92% | ¹⁹F NMR, HRMS | |
| Amination | Methylamine, iPrOH, conc. HCl, reflux 12h | ~70% | ¹H NMR, TLC |
Basic: How is this compound characterized?
Methodological Answer:
Key techniques include:
- ¹H/¹⁹F NMR : To confirm fluorine substitution and amine protons. For example, NH₂ groups in similar pyrimidines resonate at δ 5.60–5.94 ppm, while aromatic protons appear at δ 7.16–8.07 ppm . Fluorine chemical shifts vary based on electronic environment (e.g., δ -110 to -120 ppm for 4-fluoro groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Hydrogen-bonding patterns (e.g., N–H···N/F interactions) validate molecular packing .
- HPLC/MS : To assess purity and molecular weight (e.g., HRMS for exact mass confirmation) .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
Variables to optimize include:
Q. Table 2: Impact of Solvent on Amination Efficiency
| Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| iPrOH | 70 | 98% | |
| DMF | 65 | 95% | |
| EtOH | 60 | 90% |
Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- Crystallography vs. NMR discrepancies : Hydrogen bonding (e.g., N–H···F) can cause NMR signal broadening. Use SHELXL refinement to resolve tautomeric forms or protonation states .
- Mass spectrometry conflicts : Isotopic patterns (e.g., chlorine/fluorine) may overlap. HRMS with <5 ppm error confirms molecular formulae .
Advanced: What computational approaches predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : To identify binding affinity with targets like receptor tyrosine kinases (e.g., analogous to pyrrolopyrimidine inhibitors) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations for binding free energy via MM/PBSA) .
- QSAR models : Use substituent effects (e.g., fluorine’s electronegativity) to predict bioactivity trends .
Advanced: How to analyze hydrogen-bonding patterns in crystal structures?
Methodological Answer:
Q. Table 3: Hydrogen-Bonding Parameters in Pyrimidine Derivatives
| Donor-Acceptor | Distance (Å) | Angle (°) | Motif | Source |
|---|---|---|---|---|
| N–H···N | 2.85–3.10 | 150–170 | R₂²(8) | |
| N–H···F | 2.90–3.20 | 140–160 | C(4) |
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate esters or PEGylated derivatives .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 6-chloro analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
